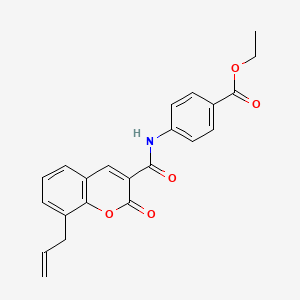

ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate is a fascinating chemical compound with diverse applications in scientific research. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives involves several routes . For instance, one study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours .Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives, including ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . Although salicylaldehyde azine was reported as the single product of this reaction, another main reaction product, malono-hydrazide, was also identified .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reactivity

Research has demonstrated various methods for synthesizing esters and related compounds, highlighting the versatility of reactions involving carboxylic and phosphoric acid esters. Mitsunobu and Yamada (1967) detailed the preparation of esters through reactions involving quaternary phosphonium salts, showcasing a methodology that could potentially be applied to synthesize compounds like "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate" with high yields (Mitsunobu & Yamada, 1967).

Biological Activities

Compounds with structures similar to "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate" have shown significant biological activities. For example, Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, revealing potent anticholinesterase activity, which is essential in developing treatments for diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Material Science Applications

In the realm of materials science, compounds with ester functionalities, akin to "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate", have been utilized in synthesizing liquid crystalline polysiloxanes with smectogen properties. Bracon et al. (2000) reported on fluorinated monomers that exhibit enantiotropic smectogen mesophases, suggesting potential applications in advanced materials and display technologies (Bracon et al., 2000).

Pharmacological Potential

Additionally, the chemical frameworks related to "ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate" have been explored for their pharmacological potential. Duan et al. (2013) efficiently synthesized ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates, indicating a method that might be applicable for creating compounds with varied biological activities (Duan et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-6-14-7-5-8-16-13-18(22(26)28-19(14)16)20(24)23-17-11-9-15(10-12-17)21(25)27-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWGJIYYFKQPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(8-allyl-2-oxo-2H-chromene-3-carboxamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)

![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)

![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)

![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)

![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)